4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid -

4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

Catalog Number: EVT-5968408
CAS Number:
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(3-Methyl-4-nitrobenzoyl)amino]benzoic acid is a synthetic organic compound belonging to the class of benzamides. While not found in nature, it serves as a key intermediate in the synthesis of various biologically active compounds, particularly those with potential applications in material science and medicinal chemistry. This compound has garnered interest for its potential to be incorporated into larger molecular structures, where its specific chemical properties can contribute to the desired biological or material properties.

Synthesis Analysis

A multi-step synthesis of 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is detailed in the literature. The process involves the following key steps:

Applications

4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid serves as a key intermediate in the synthesis of various biologically active compounds. Specific applications include:

  • Vasopressin Receptor Antagonists: This compound is utilized in the multi-kilogram synthesis of conivaptan hydrochloride, a dual vasopressin receptor antagonist.

4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)

  • Compound Description: Compound 1, also referred to as compound 1 in the study by et al., [] is investigated for its anti-proliferative and cytotoxic effects on several human cancer cell lines, including breast cancer cell lines MCF-7 and MDA-MB-468. It demonstrates significant antitumor activity by suppressing cell viability, inducing cell cycle arrest at the G2/M phase, promoting apoptosis, and reducing colony-forming ability. []

Methyl derivative of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 2)

  • Compound Description: This compound, designated as Compound 2 in the same study as Compound 1, [] also exhibits significant anti-proliferative and cytotoxic effects against MCF-7 and MDA-MB-468 breast cancer cells. Similar to Compound 1, it shows minimal effects on other cancer cell lines like HepG2, Huh-7, and Hela cells. Compound 2 also induces cell cycle arrest at G2/M, triggers apoptosis in breast cancer cells, and reduces the colony-forming ability of MCF-7 cells. []

5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide

  • Compound Description: This compound serves as a crucial starting material for synthesizing various 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides, which have demonstrated significant immunomodulatory properties. [] These derivatives exhibit immunosuppressive effects by reducing the number of antibody-forming cells in the spleen of mice when administered before immunization with sheep erythrocytes. []

5-Amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides (M1-M9)

  • Compound Description: These compounds represent a series of nine derivatives synthesized from 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide. [] These compounds demonstrated notable immunosuppressive effects by significantly reducing the number of antibody-forming cells (AFC) in the spleens of mice when administered at doses of 1 μg or 10 μg four hours before immunization with sheep erythrocytes (SRBC). []

Properties

Product Name

4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

IUPAC Name

4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

InChI

InChI=1S/C15H12N2O5/c1-9-8-11(4-7-13(9)17(21)22)14(18)16-12-5-2-10(3-6-12)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)

InChI Key

ZWNSBCLIDDQMQX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.